molecular formula C13H14N2O2S B11805582 Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate

Cat. No.: B11805582
M. Wt: 262.33 g/mol
InChI Key: VEOXMUATPRUCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate is a chemical compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized using a one-pot multicomponent method.

    Coupling with Benzoate: The synthesized thiazole derivative is then coupled with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((2-amino-4-methylthiazol-5-yl)methyl)benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

methyl 4-[(2-amino-4-methyl-1,3-thiazol-5-yl)methyl]benzoate

InChI

InChI=1S/C13H14N2O2S/c1-8-11(18-13(14)15-8)7-9-3-5-10(6-4-9)12(16)17-2/h3-6H,7H2,1-2H3,(H2,14,15)

InChI Key

VEOXMUATPRUCLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N)CC2=CC=C(C=C2)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.